molecular formula C11H11BrO2 B1276766 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one CAS No. 26231-23-2

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B1276766
CAS RN: 26231-23-2
M. Wt: 255.11 g/mol
InChI Key: ROPXFOQFXJIBNL-UHFFFAOYSA-N
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Description

“5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one” is a chemical compound with the linear formula C11H11BrO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: The compound “5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one” is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source. However, it mentions the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .
  • Results or Outcomes: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

properties

IUPAC Name

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPXFOQFXJIBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401744
Record name 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

CAS RN

26231-23-2
Record name 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 6-methoxy-1-tetralone (2.0 g, 11.4 mmol) and NBS (2.0 g, 11.4 mmol) in H2O (30 mL) was added conc. H2SO4 (1.2 mL, 22.7 mmol) at rt. The reaction was stirred at 60° C. for 3 h. The mixture was filtered, and concentrated. Purification by prep-HPLC gave 1.2 g (41%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 2.13-2.18 (2H, m), 2.61 (2H, t, J=6.0 Hz), 3.03 (2H, t, J=6.0 Hz), 3.97 (3H, s), 6.88 (1H, d, J=8.8 Hz), 8.06 (1H, d, J=8.8 Hz). [M+H] Calc'd for C11H11BrO2, 255, 257. Found, 255, 257.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Yield
41%

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